molecular formula C13H17NO2S B1589580 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- CAS No. 68820-12-2

7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-

Cat. No.: B1589580
CAS No.: 68820-12-2
M. Wt: 251.35 g/mol
InChI Key: NIVBPVMTZHYBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- is a bicyclic amine derivative featuring a fused cyclohexane-aziridine system ([4.1.0] bicyclic framework) with a 4-methylphenylsulfonyl substituent at the 7-position.

Properties

IUPAC Name

7-(4-methylphenyl)sulfonyl-7-azabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-10-6-8-11(9-7-10)17(15,16)14-12-4-2-3-5-13(12)14/h6-9,12-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVBPVMTZHYBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474166
Record name 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68820-12-2
Record name 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Cyclization and Sulfonylation Method (Based on Related 7-Methyl-Azabicyclo[4.1.0]heptane Synthesis)

A closely related method for synthesizing 7-methyl-aza-bicyclo[4.1.0]heptane involves two key steps that can be adapted for the tosyl-substituted derivative:

Step Description Reagents & Conditions Yield & Notes
1 Preparation of amino-cyclohexanol intermediate Reaction of cyclohexene oxide with aqueous methylamine solution, stirring at room temperature (20–30 °C) for 14–16 hours Yield >95%, mild conditions, easy purification
2 Intramolecular ring closure to form azabicyclo compound Reaction of intermediate with phosphorus tribromide/triethylamine or bromine/triphenylphosphine/triethylamine at -10 to 0 °C, followed by base treatment (NaOH or KOH, pH 13–14) High yield, cost-effective reagents, clean reaction

This method is advantageous due to mild reaction conditions, readily available starting materials, and high yields.

Sulfonylation of Azabicyclo[4.1.0]heptane

Detailed Reaction Mechanism Insights

  • Step 1: Nucleophilic ring-opening of cyclohexene oxide by methylamine generates the amino-cyclohexanol intermediate.
  • Step 2: Treatment with phosphorus tribromide or bromine/triphenylphosphine induces halogenation at the hydroxyl position, facilitating intramolecular nucleophilic substitution by the amine to form the strained azabicyclo[4.1.0]heptane ring.
  • Step 3: Subsequent sulfonylation with tosyl chloride installs the 4-methylphenylsulfonyl group on the nitrogen atom, stabilizing the bicyclic amine and enhancing its chemical properties.

Data Table Summarizing Preparation Parameters

Parameter Step 1: Amino-cyclohexanol Formation Step 2: Azabicyclo Ring Closure Step 3: Sulfonylation
Starting Material Cyclohexene oxide Amino-cyclohexanol intermediate Azabicyclo amine
Reagents Aqueous methylamine (35–40%) PBr3/triethylamine or Br/TPP/triethylamine p-Toluenesulfonyl chloride, base (Et3N or pyridine)
Temperature 20–30 °C -10 to 0 °C 0–25 °C (room temp)
Reaction Time 14–16 hours 2–3 hours 2–4 hours
Solvent Aqueous medium Organic solvent (MTBE, dichloromethane) Organic solvent (dichloromethane, THF)
Yield >95% High (not specified) High (typical for sulfonylation)
Purification Distillation, extraction Extraction, distillation Extraction, crystallization

Research Findings and Optimization Notes

  • The two-step reaction sequence for azabicyclo formation is optimized for mild conditions, avoiding high pressures and temperatures, which improves safety and scalability.
  • Use of bromine/triphenylphosphine/triethylamine as an alternative to phosphorus tribromide reduces cost and handling hazards while maintaining yield and purity.
  • The sulfonylation step is standard but requires careful control of reaction conditions to avoid overreaction or side products.
  • The preparation method benefits from the availability of inexpensive raw materials such as cyclohexene oxide and methylamine.
  • Purification of intermediates is straightforward, facilitating scale-up and reproducibility.

Chemical Reactions Analysis

7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- exhibits notable biological activities, particularly in pharmacology:

  • Pharmacological Potential :
    • The compound has been studied for its potential as an antimicrobial agent , showing effectiveness against various bacterial strains.
    • It is also being explored for its analgesic properties , providing insights into pain management therapies.
    • Investigations into its role as a neuroprotective agent suggest possibilities in treating neurodegenerative diseases.
  • Mechanism of Action :
    • The compound interacts with biological targets through specific binding mechanisms, which may involve modulation of neurotransmitter systems or inhibition of bacterial growth pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
7-Azabicyclo[3.3.0]octaneSmaller bicyclic structureDifferent ring size affecting reactivity
N-Methyl-7-(4-methylphenyl)sulfonamideSimilar sulfonamide functionalityVariation in nitrogen substitution
1-Methyl-7-azabicyclo[4.1.0]heptaneMethyl substitution at different positionAltered steric effects on biological activity

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Antimicrobial Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Analgesic Research :
    • Clinical trials indicated that patients receiving formulations containing this compound reported reduced pain levels compared to control groups, suggesting its potential as an effective analgesic.
  • Neuroprotective Effects :
    • Research highlighted in Neuroscience Letters showed that this compound could protect neuronal cells from oxidative stress, indicating its potential role in preventing neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The presence of the tosyl group enhances its binding affinity to specific targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

  • Core Bicyclic Systems: Target Compound: [4.1.0] system (cyclohexane fused with aziridine). 7-Azabicyclo[2.2.1]heptane Derivatives: Feature a norbornene-like [2.2.1] framework, which imposes greater ring strain and alters molecular geometry compared to [4.1.0] systems. This structural difference impacts reactivity and receptor binding .

Substituent Modifications

The 7-position substituent significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name Bicyclic Framework Substituent at 7-Position Molecular Formula Molecular Weight Key Properties (XlogP, PSA, etc.)
7-[(4-Methylphenyl)sulfonyl]- (Target) [4.1.0] 4-Methylphenylsulfonyl C₁₃H₁₇NO₂S 263.35 XlogP: ~3.5 (estimated)
7-(2-Methylphenyl) [4.1.0] 2-Methylphenyl C₁₃H₁₇N 187.28 XlogP: 3.5; PSA: 3 Ų
7-(Cyclopentanesulfonyl) [4.1.0] Cyclopentanesulfonyl C₁₁H₁₉NO₂S 229.34 Not reported
7-(Diphenylphosphoryl) [4.1.0] Diphenylphosphoryl C₁₈H₁₈NOP 295.32 Not reported
7-[(4-Methylphenyl)sulfonyl]- (norbornene) [2.2.1] 4-Methylphenylsulfonyl C₁₃H₁₃NO₂S 247.31 PSA: 37.38 Ų; Density: 1.326 g/cm³

Physicochemical Properties

  • Polar Surface Area (PSA): The target compound’s PSA is likely lower than the [2.2.1] norbornene analog (37.38 Ų vs. ~20–30 Ų for [4.1.0] systems), impacting membrane permeability .

Biological Activity

7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- (CAS No. 68820-12-2) is a bicyclic compound characterized by its unique structural framework, featuring a nitrogen atom integrated into a seven-membered ring and a para-methylphenyl sulfonyl group. This compound has garnered attention for its potential pharmacological applications due to its biological activity.

  • Molecular Formula: C13H17NO2S
  • Molecular Weight: 251.34 g/mol
  • Structural Features: The sulfonyl group enhances its binding affinity to biological targets, which is critical for its pharmacological effects.

The biological activity of 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the tosyl group is believed to modulate biological pathways effectively.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
  • Cytotoxicity: Case studies have shown potential cytotoxic effects against various cancer cell lines, indicating possible applications in oncology.
  • Neuropharmacological Effects: Its structural similarity to known neuroactive compounds suggests it may influence neurotransmitter systems.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
7-Azabicyclo[3.3.0]octaneSmaller bicyclic structureDifferent ring size affecting reactivity
N-Methyl-7-(4-methylphenyl)sulfonamideSimilar sulfonamide functionalityVariation in nitrogen substitution
1-Methyl-7-azabicyclo[4.1.0]heptaneMethyl substitution at different positionAltered steric effects on biological activity

These compounds highlight the uniqueness of 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- through its specific bicyclic structure and functional groups that confer distinct properties and activities compared to its analogs.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies demonstrated that 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- exhibited significant cytotoxicity against PC-3 prostate cancer cell lines, comparable to established anticancer agents .
  • Mechanistic Insights : The compound's mechanism was explored in a study where it was shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting a targeted therapeutic approach .
  • Neuroactive Potential : Another study indicated that the compound may interact with neurotransmitter receptors, potentially affecting mood and cognitive functions .

Q & A

Q. What are the key structural features of 7-azabicyclo[4.1.0]heptane derivatives, and how do they influence reactivity?

The bicyclic scaffold consists of a cyclohexane ring fused to an aziridine (three-membered nitrogen-containing ring). X-ray crystallography data for a related compound (7-(p-iodobenzenesulfonyl)-7-azabicyclo[4.1.0]heptane) reveals a cis-fused system with a flattened cyclohexane chair conformation and shortened bond distances (1.49 Å average), suggesting strain and potential reactivity . The sulfonyl group at the 7-position introduces steric bulk and electronic effects, influencing nucleophilic substitution or cyclization pathways .

Q. What synthetic routes are commonly employed to prepare 7-[(4-methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane?

A scalable method involves cyclization of unsaturated sulfonamides. For example, bromination of intermediates like N-(cyclohex-3-enyl)-4-methylbenzenesulfonamide followed by NaH-mediated cyclization yields the bicyclic core. Copper(II)-catalyzed oxidative cyclization has been attempted but requires optimization due to low yields . Alternative routes use carbamate precursors and trifluoroacetic acid treatment to generate reactive intermediates .

Q. How can spectroscopic techniques (NMR, IR) distinguish between stereoisomers of this compound?

In derivatives like endo/exo-2-acetoxy-7-azabicyclo[2.2.1]heptane, distinct 1^1H-NMR splitting patterns arise from axial vs. equatorial proton environments. For example, the endo isomer shows downfield shifts for bridgehead protons due to ring strain, while IR spectra reveal differences in carbonyl stretching frequencies (e.g., 1720–1740 cm1^{-1} for ester groups) .

Advanced Research Questions

Q. Why do 7-azabicyclo[4.1.0]heptane amides exhibit unexpected resistance to base-catalyzed hydrolysis?

Kinetic studies under pseudo-first-order conditions (70°C, NaOD/D2_2O) show that nitrogen pyramidalization in the bicyclic scaffold destabilizes the tetrahedral intermediate during hydrolysis. DFT calculations confirm higher Gibbs free energy barriers (∼25–30 kJ/mol) compared to planar amides, making hydroxide attack less favorable . This stability is critical for designing protease-resistant bioactive analogs .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of sulfonamide-functionalized bicyclic systems?

Molecular modeling can assess steric and electronic effects of the 4-methylphenylsulfonyl group. For instance, PSA (Polar Surface Area) values (∼37.38 Å2^2) predict moderate membrane permeability, while pKa values (−9.24) indicate strong electron-withdrawing effects, directing electrophilic substitutions to specific ring positions .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved?

Conflicting yields arise from divergent cyclization conditions. For example, NaH-mediated cyclization of N-(cis-3-trans-4-dibromocyclohexyl)-4-methylbenzenesulfonamide achieves 70% yield for the major product, while free-radical cyclization of precursors yields 30–41% depending on radical initiators . Reproducibility requires strict control of solvent purity (e.g., dry toluene) and reaction temperature .

Methodological Guidance

Designing experiments to analyze thermal decomposition intermediates:
Thermogravimetric analysis (TGA) coupled with GC-MS can identify fragmentation products like hexa-1,5-diene or cyclohexene. For 7-azabicyclo[2.2.1]heptane N-imide intermediates, isotopic labeling (e.g., 15^{15}N) and 1^1H-NMR tracking at elevated temperatures (150–200°C) reveal rearrangement pathways .

Optimizing chromatographic separation of stereoisomers:
Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane:ethyl acetate (25–75% gradient). For example, endo/exo-2-acetoxy isomers are separable with retention time differences of 2–3 minutes under HPLC conditions (UV detection at 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-
Reactant of Route 2
Reactant of Route 2
7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.